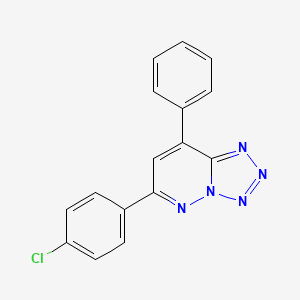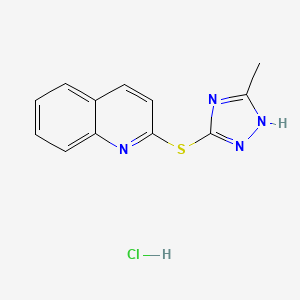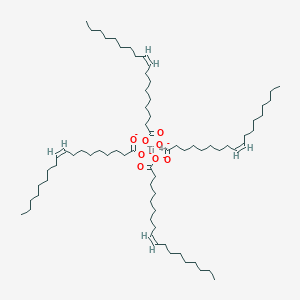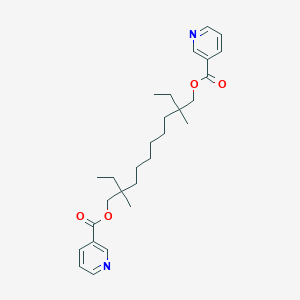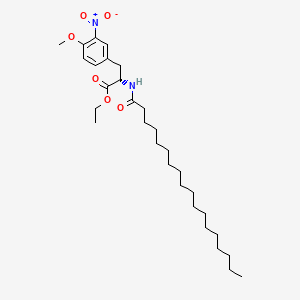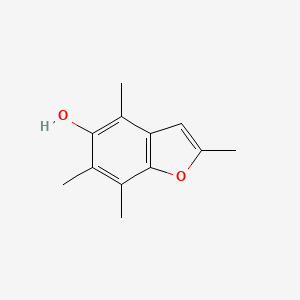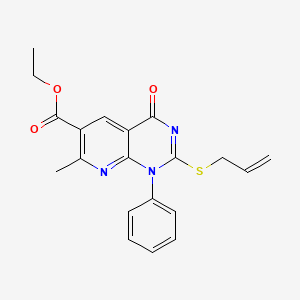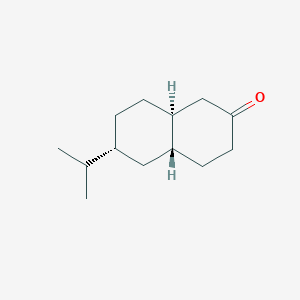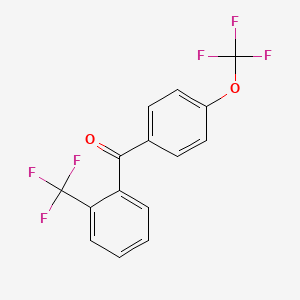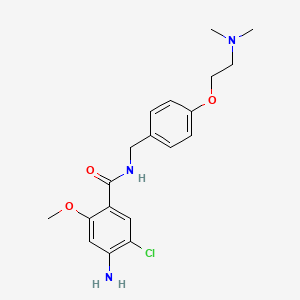
Benzamide, 4-amino-5-chloro-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 4-amino-5-chloro-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy- is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes an amino group, a chloro group, and a methoxy group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-5-chloro-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The amino group is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Dimethylaminoethoxy Substitution: The final step involves the substitution of the dimethylaminoethoxy group, which can be achieved through a nucleophilic substitution reaction using dimethylaminoethanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Benzamide, 4-amino-5-chloro-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of hydroxyl derivatives.
科学的研究の応用
Benzamide, 4-amino-5-chloro-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzamide, 4-amino-5-chloro-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the dimethylaminoethoxy group enhances its ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-hydroxybenzamide
- 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-(methylsulfonyl)ethoxybenzamide
Uniqueness
Benzamide, 4-amino-5-chloro-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy- is unique due to the presence of the dimethylaminoethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable tool in scientific research and potential therapeutic applications.
特性
CAS番号 |
122892-34-6 |
|---|---|
分子式 |
C19H24ClN3O3 |
分子量 |
377.9 g/mol |
IUPAC名 |
4-amino-5-chloro-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-2-methoxybenzamide |
InChI |
InChI=1S/C19H24ClN3O3/c1-23(2)8-9-26-14-6-4-13(5-7-14)12-22-19(24)15-10-16(20)17(21)11-18(15)25-3/h4-7,10-11H,8-9,12,21H2,1-3H3,(H,22,24) |
InChIキー |
BEAYKXCTVALCHX-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2OC)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


